molecular formula C11H10BrClN2O2 B14888223 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one

4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one

Cat. No.: B14888223
M. Wt: 317.56 g/mol
InChI Key: XPBWLQGWZYDTND-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one is a chemical compound with the molecular formula C11H10BrClN2O2 and a molecular weight of 317.57 g/mol . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 5-bromo-2-chlorobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-(5-Bromo-2-chlorobenzoyl)piperazin-2-one include other piperazin-2-one derivatives and benzoyl-substituted piperazines. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives exhibit different biological activities compared to this compound .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H10BrClN2O2

Molecular Weight

317.56 g/mol

IUPAC Name

4-(5-bromo-2-chlorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10BrClN2O2/c12-7-1-2-9(13)8(5-7)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16)

InChI Key

XPBWLQGWZYDTND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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